molecular formula C7H5Cl2N3O B12896992 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine CAS No. 27420-39-9

2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine

Cat. No.: B12896992
CAS No.: 27420-39-9
M. Wt: 218.04 g/mol
InChI Key: WIVSAFJNKRUGBY-UHFFFAOYSA-N
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Description

2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C7H5Cl2N3O. It belongs to the class of imidazo[1,2-c]pyrimidines, which are heterocyclic compounds containing an imidazole ring fused to a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a precursor compound containing the necessary functional groups. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification, such as recrystallization or chromatography, to obtain the final product in a highly pure form .

Chemical Reactions Analysis

Types of Reactions

2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an inhibitor of certain enzymes by binding to their active sites and blocking their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

2,7-Dichloro-5-methoxyimidazo[1,2-c]pyrimidine can be compared with other similar compounds, such as:

    5,7-Dichloro-2-methylimidazo[1,2-c]pyrimidine: This compound has a similar structure but with a methyl group instead of a methoxy group. It may have different reactivity and applications.

    2,7-Dimethylimidazo[1,2-a]pyridine: This compound has a different substitution pattern and belongs to a different subclass of imidazopyridines. .

Properties

CAS No.

27420-39-9

Molecular Formula

C7H5Cl2N3O

Molecular Weight

218.04 g/mol

IUPAC Name

2,7-dichloro-5-methoxyimidazo[1,2-c]pyrimidine

InChI

InChI=1S/C7H5Cl2N3O/c1-13-7-11-4(8)2-6-10-5(9)3-12(6)7/h2-3H,1H3

InChI Key

WIVSAFJNKRUGBY-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC2=NC(=CN21)Cl)Cl

Origin of Product

United States

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